6-氟-1H-吲唑-4-羧酸甲酯

描述

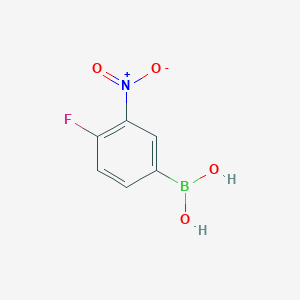

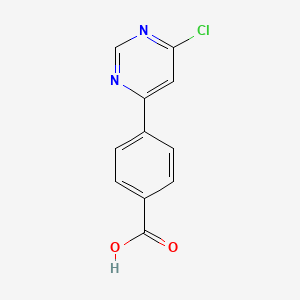

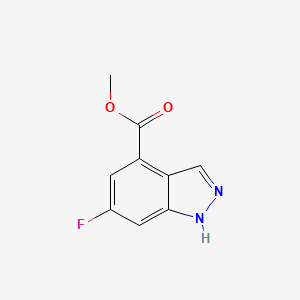

“Methyl 6-fluoro-1H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 697739-05-2 . It has a molecular weight of 194.17 . The IUPAC name for this compound is methyl 6-fluoro-1H-indazole-4-carboxylate . It is a solid at room temperature .

Molecular Structure Analysis

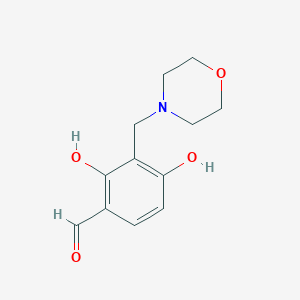

The InChI code for “Methyl 6-fluoro-1H-indazole-4-carboxylate” is 1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, specialized software or databases can be used to visualize the molecule based on this InChI code .Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 6-fluoro-1H-indazole-4-carboxylate” are not provided in the search results. The compound, being an indazole derivative, is likely to participate in various organic reactions. For detailed reaction mechanisms and conditions, it is recommended to refer to specialized literature or databases .Physical and Chemical Properties Analysis

“Methyl 6-fluoro-1H-indazole-4-carboxylate” is a solid at room temperature . It has a boiling point of 357.6±27.0C at 760 mmHg . The compound should be stored in a dark place, sealed in dry, at room temperature .科学研究应用

降压药中的氟代类似物:包括具有 6-氟-1H-吲唑结构的那些在内的选择性 α2-肾上腺素受体激动剂的氟代类似物已因其心血管特性而被研究。一些氟代衍生物显示出显着的降压和心动过缓活性。其中一种化合物,6-氟-1-[(咪唑烷-2-基)亚氨基]-1H-吲唑,被确定为开发脑 α2-肾上腺素受体 PET 成像放射性示踪剂的潜在先导化合物 (瓦西莱夫斯卡等人,2014).

合成用于 HIV 治疗的吲唑衍生物:作为 HIV 非核苷酸逆转录酶的磷酸吲哚抑制剂的关键中间体,5-氯-4-氟-1H-吲哚-2-羧酸甲酯的合成证明了氟代吲唑化合物在开发 HIV 治疗中的相关性 (梅斯等人,2010).

氟代吲唑化合物的抗肿瘤活性:3-氨基-N-(5-氟-2-甲基苯基)-4-吗啉代-1H-吲唑-1-甲酰胺的合成和研究突出了其潜在的抗肿瘤活性。该化合物抑制某些癌细胞系的增殖,表明其在癌症研究中的重要性 (郝等人,2017).

三唑-硫酮衍生物的镇痛潜力:对具有特定位置氟原子的 1H-吲唑衍生物的研究,例如 4-(亚苄基氨基)-3-(1-(2-氟-[1,1'-联苯]-4-基)乙基)-1H-1,2,4-三唑-5(4H)-硫酮,揭示了它们作为镇痛剂的潜力。这强调了吲唑化合物中结构修饰在药物应用中的重要性 (扎希尔等人,2021).

喹诺酮与吲唑衍生物的合成和抗菌活性:6-氟-7-取代-1-乙基-1,4-二氢-4-氧代喹啉-3-羧酸的合成,包括那些具有吲唑结构的,显示出对革兰氏阳性生物更强的体外抗菌活性。这表明氟代吲唑衍生物在抗菌研究中的潜力 (库珀等人,1990).

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

作用机制

Target of Action

Methyl 6-fluoro-1H-indazole-4-carboxylate, also known as 6-Fluoro-4-indazolecarboxylic acid methyl ester, is a compound that has been found to have potential biological activity Indazole derivatives, which this compound is a part of, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can lead to the disruption of cell cycle progression, potentially leading to cell death .

Biochemical Pathways

Given its potential interaction with kinases, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume control .

Pharmacokinetics

The compound is reported to be soluble in water , which could potentially impact its bioavailability.

Result of Action

The inhibition of kinases by indazole derivatives can disrupt cell cycle progression and potentially lead to cell death .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature could potentially affect its stability.

生化分析

Biochemical Properties

Methyl 6-fluoro-1H-indazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between Methyl 6-fluoro-1H-indazole-4-carboxylate and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing inflammation. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, affecting their function and contributing to its overall biochemical properties.

Cellular Effects

Methyl 6-fluoro-1H-indazole-4-carboxylate has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, Methyl 6-fluoro-1H-indazole-4-carboxylate can influence cell growth and survival. Furthermore, the compound has been reported to alter the expression of specific genes involved in inflammation and immune response, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of Methyl 6-fluoro-1H-indazole-4-carboxylate involves its interactions with various biomolecules. The compound binds to specific enzymes and receptors, leading to their inhibition or activation. For instance, as mentioned earlier, Methyl 6-fluoro-1H-indazole-4-carboxylate inhibits the activity of COX-2 by binding to its active site . This binding prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, the compound may interact with other proteins and receptors, modulating their activity and contributing to its overall effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 6-fluoro-1H-indazole-4-carboxylate have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that Methyl 6-fluoro-1H-indazole-4-carboxylate remains stable under specific storage conditions, such as being kept in a dark, dry place at room temperature . Its stability may decrease over time, leading to the formation of degradation products that could potentially alter its effects on cells. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of Methyl 6-fluoro-1H-indazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune response . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its effects. These findings highlight the importance of determining the optimal dosage for achieving the desired effects while minimizing potential toxicity.

Metabolic Pathways

Methyl 6-fluoro-1H-indazole-4-carboxylate is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that may retain some of the parent compound’s activity or exhibit different effects. Additionally, Methyl 6-fluoro-1H-indazole-4-carboxylate can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Methyl 6-fluoro-1H-indazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of Methyl 6-fluoro-1H-indazole-4-carboxylate within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters. These factors collectively determine the compound’s bioavailability and overall effects on cellular function.

Subcellular Localization

The subcellular localization of Methyl 6-fluoro-1H-indazole-4-carboxylate plays a crucial role in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Methyl 6-fluoro-1H-indazole-4-carboxylate may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production. The subcellular localization of Methyl 6-fluoro-1H-indazole-4-carboxylate is essential for understanding its precise mechanism of action and overall effects on cellular processes.

属性

IUPAC Name |

methyl 6-fluoro-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNVECDTQXVGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NNC2=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646378 | |

| Record name | Methyl 6-fluoro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697739-05-2 | |

| Record name | Methyl 6-fluoro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)